molecular formula C16H16N5NaO8S B13154568 Ceftizoximesodium

Ceftizoximesodium

Cat. No.: B13154568
M. Wt: 461.4 g/mol
InChI Key: YDRYQCBMSLOZEP-IMTJYWFQSA-M
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Preparation Methods

The preparation of ceftizoxime sodium involves several steps:

    Reduction of Temperature: The temperature of purified water is reduced to 0-5°C.

    Addition of Ceftizoxime Acid: Ceftizoxime acid is added to the purified water, followed by a buffer solution.

    Salt Formation: A salt-forming agent is added to the solution, maintaining the temperature at 0-5°C, and stirred until clear.

    Addition of Sodium Chloride: Sodium chloride is added to the solution and stirred until clear.

    Decolorization: Activated carbon is added to the filtrate for decolorization, followed by filtration.

    Crystallization: The temperature of the solution is controlled at 13-15°C, ethanol is added, and ceftizoxime sodium seed crystals are grown.

Chemical Reactions Analysis

Ceftizoxime sodium undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Reduction: Reduction reactions are less common for ceftizoxime sodium.

    Substitution: It can undergo substitution reactions, particularly involving the beta-lactam ring.

    Common Reagents and Conditions: Typical reagents include beta-lactamase inhibitors and other cephalosporins. Conditions often involve aqueous solutions and controlled temperatures.

    Major Products: The major products formed from these reactions include various cephalosporin derivatives.

Scientific Research Applications

Ceftizoxime sodium has a wide range of scientific research applications:

Mechanism of Action

Ceftizoxime sodium exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis and death. It has excellent beta-lactamase stability and is effective against many gram-negative, nosocomially acquired pathogens .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H16N5NaO8S

Molecular Weight

461.4 g/mol

IUPAC Name

sodium;(6S,7R)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-3-[[(E)-N'-hydroxycarbamimidoyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C16H17N5O8S.Na/c1-27-20-9(8-3-2-4-28-8)12(22)18-10-13(23)21-11(15(24)25)7(6-30-14(10)21)5-29-16(17)19-26;/h2-4,10,14,26H,5-6H2,1H3,(H2,17,19)(H,18,22)(H,24,25);/q;+1/p-1/b20-9-;/t10-,14+;/m1./s1

InChI Key

YDRYQCBMSLOZEP-IMTJYWFQSA-M

Isomeric SMILES

CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@H]3N(C2=O)C(=C(CS3)CO/C(=N/O)/N)C(=O)[O-].[Na+]

Canonical SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=NO)N)C(=O)[O-].[Na+]

Origin of Product

United States

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